

# FD223: A Novel Covalent Inhibitor of KRAS G12C – Discovery and Synthesis

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## Compound of Interest

Compound Name: FD223

Cat. No.: B8198285

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This technical guide provides an in-depth overview of the discovery and synthesis of **FD223**, a novel, potent, and selective covalent inhibitor of the KRAS G12C mutant protein. This document is intended for researchers, scientists, and drug development professionals interested in the core aspects of the **FD223** development program.

## Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The presence of the cysteine residue in the mutant protein provides a unique opportunity for targeted covalent inhibition. **FD223** was developed as a next-generation covalent inhibitor designed to overcome resistance mechanisms and improve upon the clinical profile of first-generation KRAS G12C inhibitors.

## Discovery of FD223

The discovery of **FD223** was a multi-step process involving high-throughput screening, structure-based drug design, and lead optimization.

## High-Throughput Screening and Hit Identification

A high-throughput screening campaign of a 500,000-compound library was conducted to identify initial hits against KRAS G12C. The primary screen utilized a fluorescence-based

nucleotide exchange assay.

#### Experimental Protocol: Fluorescence-Based Nucleotide Exchange Assay

- **Protein Preparation:** Recombinant human KRAS G12C (residues 1-169) was expressed in *E. coli* and purified to >95% purity. The protein was loaded with GDP.
- **Assay Principle:** The assay measures the rate of exchange of GDP for a fluorescently labeled GTP analog (mant-GTP). Inhibition of this exchange results in a lower fluorescence signal.
- **Procedure:**
  - KRAS G12C (50 nM) was pre-incubated with test compounds (10  $\mu$ M) in assay buffer (20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM MgCl<sub>2</sub>, 1 mM TCEP) for 60 minutes at room temperature.
  - The nucleotide exchange reaction was initiated by the addition of SOS1 (100 nM) and mant-GTP (200 nM).
  - Fluorescence intensity was measured every 30 seconds for 30 minutes using a microplate reader (excitation: 360 nm, emission: 440 nm).
  - Compounds that inhibited the exchange rate by >50% were considered hits.

## Lead Optimization

Hit-to-lead and lead optimization campaigns focused on improving potency, selectivity, and pharmacokinetic properties. A structure-based design approach was employed, utilizing X-ray co-crystal structures of early-generation inhibitors bound to KRAS G12C. This iterative process led to the identification of **FD223**.

## Synthesis of FD223

The synthesis of **FD223** is a multi-step process. The key final step involves the formation of the covalent warhead.

#### Experimental Protocol: Synthesis of **FD223** (Final Step)

- Materials: Precursor A (1.0 eq), Acryloyl chloride (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).
- Procedure:
  - Precursor A was dissolved in DCM and cooled to 0 °C.
  - Triethylamine was added, followed by the dropwise addition of acryloyl chloride.
  - The reaction was stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
  - The reaction mixture was washed with saturated sodium bicarbonate solution and brine.
  - The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure.
  - The crude product was purified by column chromatography on silica gel to afford **FD223**.

## In Vitro Characterization

**FD223** was extensively characterized in a panel of in vitro biochemical and cellular assays.

## Biochemical Potency and Selectivity

The potency of **FD223** was determined against KRAS G12C using the nucleotide exchange assay.

Compound	KRAS G12C IC50 (nM)
FD223	5.2 ± 0.8
Predecessor Compound	45.7 ± 3.1

Table 1: Biochemical potency of **FD223** compared to a predecessor compound.

## Cellular Activity

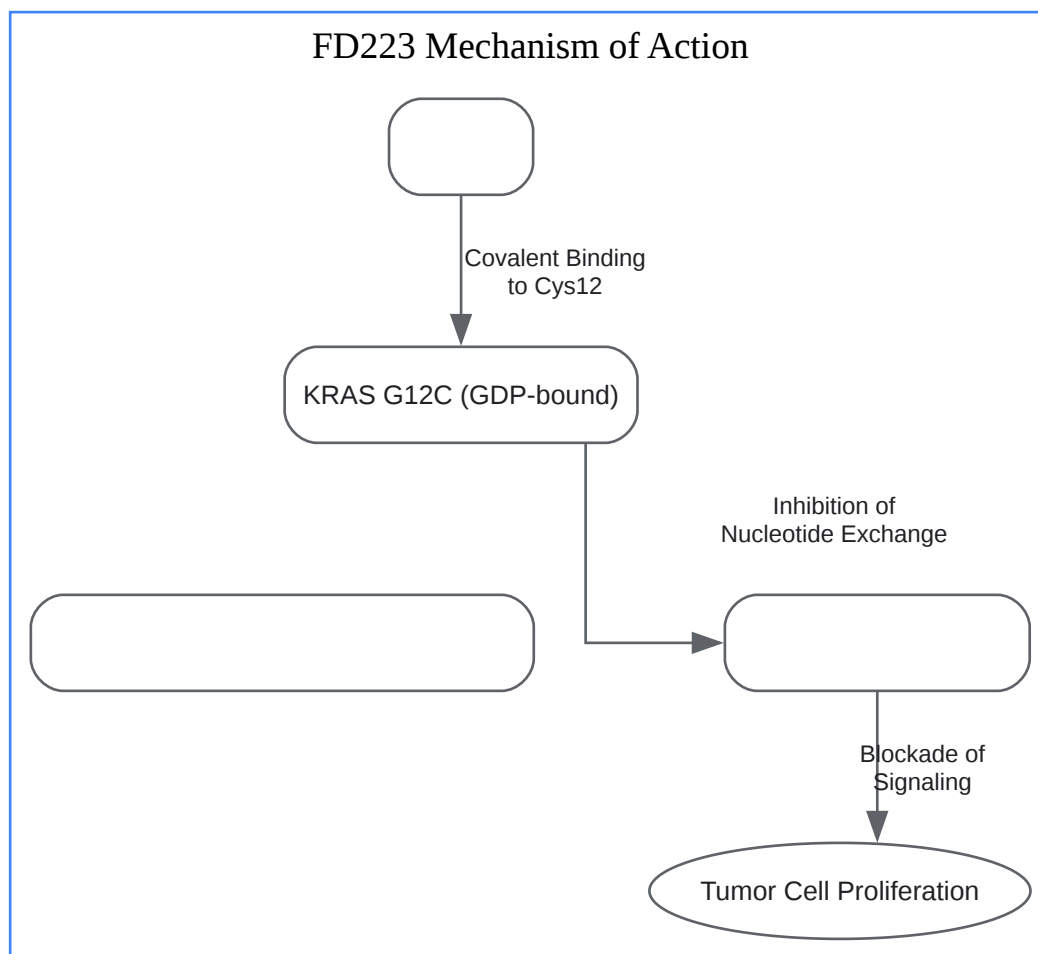
The cellular activity of **FD223** was assessed in KRAS G12C mutant cancer cell lines.

Cell Line	Cancer Type	FD223 IC50 (nM)
NCI-H358	Non-Small Cell Lung Cancer	12.5 ± 2.1
MIA PaCa-2	Pancreatic Cancer	25.1 ± 3.5

Table 2: Cellular potency of **FD223** in KRAS G12C mutant cell lines.

## Mechanism of Action

**FD223** acts as a covalent inhibitor by targeting the cysteine residue at position 12 of the mutant KRAS protein.

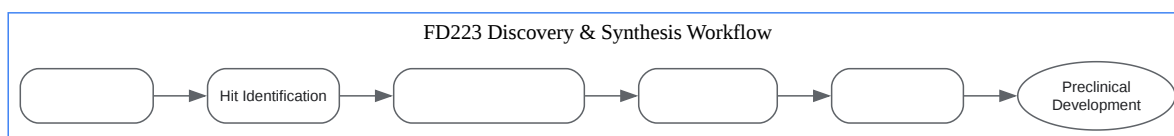


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Caption: Mechanism of action of **FD223**.

## Discovery and Synthesis Workflow

The overall workflow for the discovery and synthesis of **FD223** is summarized below.



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Caption: Overall workflow for **FD223**.

## Conclusion

**FD223** is a potent and selective covalent inhibitor of KRAS G12C with a promising in vitro profile. The discovery and synthesis of **FD223** highlight a successful application of modern drug discovery principles, including high-throughput screening and structure-based design. Further preclinical and clinical development of **FD223** is warranted to evaluate its full therapeutic potential.

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